N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide
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Overview
Description
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide is a complex organic compound that features a furan ring, a piperidine ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as the reaction of 1,5-diaminopentane with formaldehyde.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction where a furan derivative reacts with the piperidine intermediate.
Formation of the Benzamide Group: The final step involves the acylation of the intermediate with 4-methylbenzoyl chloride to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its analgesic and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The furan ring may contribute to the compound’s ability to cross biological membranes, enhancing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine ring, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with anticancer properties.
Matrine: A piperidine alkaloid with antimicrobial and anticancer activities.
Uniqueness
N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide is unique due to the combination of its furan and piperidine rings, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C19H24N2O2 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H24N2O2/c1-15-7-9-16(10-8-15)19(22)20-14-17(18-6-5-13-23-18)21-11-3-2-4-12-21/h5-10,13,17H,2-4,11-12,14H2,1H3,(H,20,22) |
InChI Key |
GSVAVLALCYHGIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCCCC3 |
Origin of Product |
United States |
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